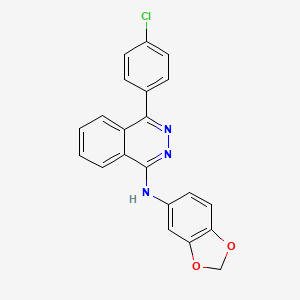![molecular formula C20H25BrN2O B11605461 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11605461.png)
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the following steps:
Bromination: The starting material, 2-bromobenzyl chloride, is prepared by brominating benzyl chloride using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The 2-bromobenzyl chloride undergoes nucleophilic substitution with 4-ethoxybenzylamine to form the intermediate product.
Cyclization: The intermediate product is then cyclized with piperazine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs for treating various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Uniqueness
1-[(2-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These unique properties make it a valuable compound for various scientific research and industrial applications.
properties
Molecular Formula |
C20H25BrN2O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O/c1-2-24-19-9-7-17(8-10-19)15-22-11-13-23(14-12-22)16-18-5-3-4-6-20(18)21/h3-10H,2,11-16H2,1H3 |
InChI Key |
XZUJTNIFKDHVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7Z)-3-(3,4-dimethoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605385.png)
![3-[5-(4-chlorophenyl)-1-(4-ethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11605387.png)
![7-(3-chlorobenzyl)-8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11605400.png)
![2-[(5Z)-6-oxo-5-(thiophen-2-ylmethylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11605406.png)
![methyl 6-bromo-1-(4-bromobenzoyl)-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B11605409.png)
![5-(4-methylphenyl)-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11605415.png)
![2-[(2E)-2-(1-thien-2-ylethylidene)hydrazino]-1,3-thiazol-4(5H)-one](/img/structure/B11605433.png)
![2,4-dimethyl-3-phenyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11605440.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11605441.png)
![(5E)-1-(4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11605448.png)
![(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11605452.png)
![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11605456.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11605466.png)